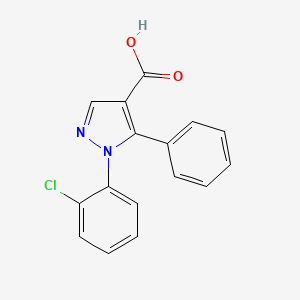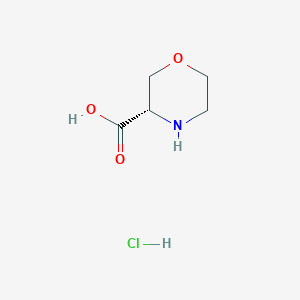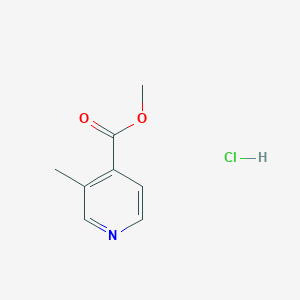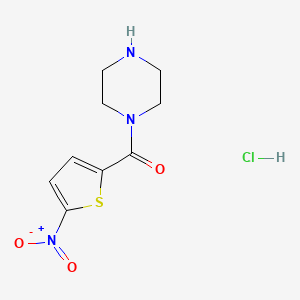
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride
Overview
Description
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has been widely used in scientific research for various purposes. This compound is a member of the piperazine family, which is known for its diverse biological activities. The unique chemical structure of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride makes it an ideal candidate for a wide range of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride and its related compounds, such as 1-(2,3-dichlorophenyl)piperazine, are primarily recognized as pharmaceutical intermediates. These compounds are synthesized through various processes like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The synthesis method and factors affecting each reaction phase are crucial for obtaining high-quality pharmaceutical intermediates, with total yields reported around 48.2% to 53.3% (Quan, 2006), (Li Ning-wei, 2006).
Biological Activities and Potential Applications
Piperazine-based dithiocarbamates, which include structures related to 1-(5-Nitrothiophene-2-carbonyl)piperazine, have been studied for their pharmacological potential. These compounds exhibit varied biological activities, such as anti-lung carcinoma effects, thrombolytic, and hemolytic properties. The efficacy of these compounds as potential anticancer agents is influenced by the types of substituents on the aryl ring (Hafeez et al., 2022).
N, S-substituted nitro dienes, derived from reactions involving similar compounds, have been structurally studied. These compounds are obtained from reactions involving aliphatic thiols and show potential in pharmaceutical applications (Ibiş & Deniz, 2007).
The interaction of similar compounds with neurotransmitter receptors, like 1-(m-Chlorophenyl)piperazine (mCPP) with serotonin receptors, has been studied. These interactions are critical in understanding the pharmacological potential and receptor binding properties of such compounds (Hamik & Peroutka, 1989).
Chemical Properties and Synthesis Techniques
Novel synthesis methods and chemical properties of derivatives of piperazine, including the synthesis of 1-(2-Nitrophenyl)Piperrazine Hydrochloride, have been explored. These studies focus on different approaches for synthesis, providing insights into the most efficient methods in terms of yield and quality (Fuhong Xiao, 2001).
The kinetics of formation of potentially harmful compounds like N-nitrosopiperazine from reactions involving piperazine in CO2 capture systems have also been studied. This research is significant in understanding the environmental impact and safety aspects of using piperazine-based compounds (Goldman, Fine, & Rochelle, 2013).
properties
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15;/h1-2,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBRSKUTZYCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
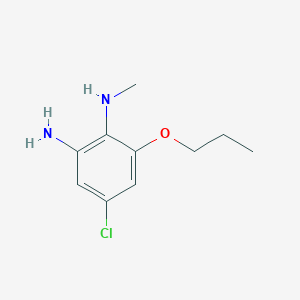

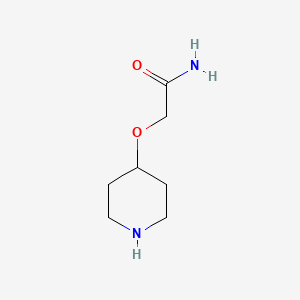
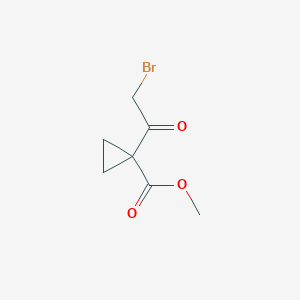
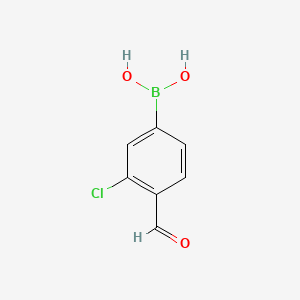
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
